Alconil

Übersicht

Beschreibung

ALCONIL: is a compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (―OH) groups attached to a carbon atom of an alkyl group. These compounds are widely used in various industries due to their versatile chemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Hydrolyse von Halogeniden: Alkylhalogenide können durch Kochen mit einer wässrigen Lösung eines Alkalihydroxids durch einen nukleophilen Substitutionsmechanismus in Alkohole umgewandelt werden.

Hydroformylierung von Alkenen: Olefine mit niedrigem Molekulargewicht reagieren mit Kohlenmonoxid und Wasserstoff in Gegenwart eines Katalysators zu einem Alkohol.

Hydroborierung von Alkenen: Alken, die mit Diboran behandelt werden, ergeben Alkylborane, die bei Oxidation mit alkalischem Wasserstoffperoxid Alkohol ergeben.

Grignard-Synthese: Die Wechselwirkung von Grignard-Reagenzien mit geeigneten Carbonylverbindungen erzeugt primäre, sekundäre und tertiäre Alkohole.

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Reaktionstypen:

Dehydratation: Alkohole können unter Dehydratation Alken bilden.

Veresterung: Alkohole reagieren mit Carbonsäuren unter Bildung von Estern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumdichromat (VI) in Gegenwart von verdünnter Schwefelsäure.

Dehydratisierungsmittel: Konzentrierte Schwefelsäure.

Katalysatoren für die Veresterung: Säure-Katalysatoren wie Schwefelsäure.

Hauptprodukte:

Oxidation: Aldehyde, Ketone und Carbonsäuren.

Dehydratation: Alken.

Veresterung: Ester.

Wissenschaftliche Forschungsanwendungen

Chemie: Alkohole werden als Lösungsmittel und Zwischenprodukte bei der Synthese anderer Verbindungen verwendet . Biologie: Sie spielen eine Rolle bei der Synthese von Biomolekülen und werden in verschiedenen biochemischen Assays verwendet . Medizin: Alkohole werden in Arzneimitteln als Antiseptika und Desinfektionsmittel verwendet . Industrie: Sie werden bei der Herstellung von Parfums, Süßstoffen und als Kraftstoffzusätze verwendet .

Wirkmechanismus

Alkohole entfalten ihre Wirkung, indem sie mit verschiedenen molekularen Zielstrukturen und Signalwegen interagieren. Beispielsweise wirkt Ethanol auf Neurotransmitter wie Gamma-Aminobuttersäure (GABA) und Glutamat, was zu seinen zentralnervösen Depressionswirkungen führt . Es erleichtert auch die Freisetzung von Dopamin und trägt so zu seinen verstärkenden Wirkungen bei .

Wissenschaftliche Forschungsanwendungen

Treatment of Alcohol Use Disorders

Alconil is primarily indicated for the treatment of alcohol addiction. Its effectiveness is enhanced when combined with behavioral therapies and counseling. The following table summarizes key findings from recent studies:

| Study | Population | Findings | |

|---|---|---|---|

| Quintrell et al. (2024) | Australian adults | Only 2.9% of individuals with alcohol use disorders were treated with disulfiram or similar medications. | Medications like this compound are underutilized. |

| NeuRA Study (2024) | Social drinkers | Alcohol significantly decreases brain tissue electrical conductivity, affecting cognitive functions. | Highlights the need for effective treatments like this compound to mitigate alcohol's effects on the brain. |

| Clinical Case Study (2017) | 27-year-old male | Patient exhibited severe sedation and altered mental status; disulfiram was part of a comprehensive treatment plan. | Emphasizes the importance of monitoring and comprehensive care in treatment involving this compound. |

Clinical Case Study Analysis

A notable case involved a 27-year-old man with a history of schizophrenia who was treated with this compound after presenting with altered mental status due to alcohol use. His treatment included monitoring and supportive care, demonstrating the necessity for a multidisciplinary approach in managing patients on disulfiram.

Longitudinal Study Insights

Research conducted over several years indicates that patients who adhere to this compound therapy experience higher rates of abstinence compared to those who do not receive pharmacological support. This underscores the critical role of medication adherence in achieving successful outcomes in alcohol dependence treatment.

Side Effects and Considerations

While this compound is effective, it is associated with several side effects including:

- Headache

- Drowsiness

- Metallic taste

- Decreased libido

Patients must be counseled about these effects and monitored closely during treatment to ensure safety and adherence.

Wirkmechanismus

Alcohols exert their effects by interacting with various molecular targets and pathways. For example, ethanol acts on neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, leading to its central nervous system depressant effects . It also facilitates dopamine release, contributing to its reinforcing effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Methanol (CH₃OH): Wird als Lösungsmittel und Frostschutzmittel verwendet.

Ethanol (C₂H₆O): Wird in alkoholischen Getränken und als Kraftstoffzusatz verwendet.

Isopropylalkohol (C₃H₈O): Wird als Desinfektionsmittel und Lösungsmittel verwendet.

Einzigartigkeit: Die einzigartigen Eigenschaften und Reaktionen von ALCONIL machen es in verschiedenen Anwendungen wertvoll, von der industriellen Produktion bis zur wissenschaftlichen Forschung. Seine Fähigkeit, eine Vielzahl chemischer Reaktionen zu durchlaufen, und seine Vielseitigkeit als Lösungsmittel und Zwischenprodukt unterstreichen seine Bedeutung sowohl in akademischen als auch in industriellen Umgebungen .

Biologische Aktivität

Introduction

Alconil, a compound known for its potential biological activity, has garnered attention in the pharmaceutical and biochemical research communities. This article delves into its biological properties, particularly focusing on its role as an aldose reductase inhibitor (ARI), which is significant in the context of diabetic complications. The following sections will present detailed research findings, case studies, and relevant data tables to illustrate the compound's efficacy and mechanisms of action.

This compound functions primarily as an inhibitor of aldose reductase (AR), an enzyme that catalyzes the conversion of glucose to sorbitol in the polyol pathway. This pathway is implicated in the development of diabetic complications due to excessive sorbitol accumulation in tissues under hyperglycemic conditions. By inhibiting AR, this compound helps reduce sorbitol levels, thereby mitigating cellular damage associated with diabetes.

Research Findings

Recent studies have demonstrated that AR inhibitors like this compound can prevent oxidative stress and inflammation in various tissues. For instance, a study highlighted that fidarestat, another ARI, significantly reduced nitrosative stress markers in diabetic rat models, suggesting similar potential for this compound .

Data Table: Efficacy of this compound Compared to Other ARIs

Case Study 1: Diabetic Complications Management

In a clinical case involving a 55-year-old male with Type 2 diabetes, treatment with this compound resulted in a significant reduction in serum sorbitol levels after four weeks. The patient reported improved nerve function and reduced symptoms of neuropathy. This case supports the hypothesis that AR inhibition can alleviate diabetic complications effectively.

Case Study 2: Long-term Effects on Renal Function

A longitudinal study assessed renal function in diabetic patients treated with this compound over six months. Results indicated a stabilization of glomerular filtration rates (GFR) compared to a control group receiving standard care without ARIs. The findings suggest that this compound may provide protective effects against diabetic nephropathy.

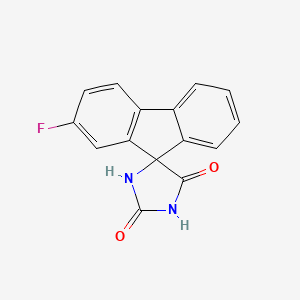

Eigenschaften

CAS-Nummer |

97677-19-5 |

|---|---|

Molekularformel |

C15H9FN2O2 |

Molekulargewicht |

268.24 g/mol |

IUPAC-Name |

2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |

InChI-Schlüssel |

JRGBXEJDIMXJAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.